molecular formula C6H4Cl2N2O2 B3032247 3,4-Dichloro-2-nitroaniline CAS No. 132429-81-3

3,4-Dichloro-2-nitroaniline

Cat. No.: B3032247
CAS No.: 132429-81-3
M. Wt: 207.01 g/mol
InChI Key: GTCVNPULEBIHMP-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitroaniline Chemistry

Halogenated nitroanilines are a class of substituted anilines that feature both electron-withdrawing nitro groups and halogens on the aromatic ring. This combination of functional groups significantly influences the molecule's reactivity and electronic properties. The specific positioning of these substituents, as seen in 3,4-Dichloro-2-nitroaniline (B108259), dictates its chemical behavior and potential applications. The presence of chlorine atoms at the 3 and 4 positions, along with a nitro group at the 2 position, creates a unique electronic environment on the aniline (B41778) ring, making it a valuable precursor in various synthetic pathways. The study of such compounds is part of a broader effort to understand how different substitution patterns affect the chemical and physical properties of aromatic systems.

Significance and Research Landscape of Substituted Anilines

Substituted anilines are fundamental building blocks in organic chemistry, forming the core structure of many pharmaceuticals, agrochemicals, dyes, and materials. lookchem.com The functional groups attached to the aniline ring can be modified to fine-tune the molecule's properties, such as its bioavailability, solubility, and interaction with biological targets. cresset-group.com Research in this area is extensive, focusing on developing new synthetic methods to create diverse substitution patterns and exploring the structure-activity relationships of these compounds. acs.org The ability to strategically place different substituents on the aniline scaffold allows chemists to design molecules with specific desired functionalities, highlighting the importance of compounds like this compound as key intermediates.

Overview of Current Research Trajectories for this compound

Current research involving this compound primarily focuses on its role as a key intermediate in the synthesis of more complex molecules. It is utilized in the preparation of various heterocyclic compounds and other substituted aromatics. For instance, it serves as a reagent in the synthesis of phenol (B47542) derivatives and arylamino-bis(dichlorobenzothiazolylamino)triazines, which have shown potential antibacterial and antifungal activities. lookchem.com These applications underscore the compound's importance in the development of new pharmaceuticals and agrochemicals. lookchem.com Research continues to explore new synthetic routes that utilize this compound to access novel molecular architectures with potentially valuable biological or material properties.

Scope and Objectives of the Research Compendium

This article aims to provide a comprehensive overview of the chemical compound this compound. The primary objectives are to:

Detail the known chemical and physical properties of the compound.

Present an overview of its synthetic applications as a chemical intermediate.

Organize the available data into clear and accessible formats, including interactive tables.

This compendium is intended to serve as a focused reference for researchers and chemists interested in the specific properties and applications of this compound.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are crucial for its application in chemical synthesis. These properties are summarized in the table below.

PropertyValue
Molecular Formula C6H4Cl2N2O2
Molecular Weight 207.01 g/mol
CAS Number 958804-40-5
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
PSA 71.8
XLogP3 2.9

Table 1: Physicochemical Properties of this compound. lookchem.comcymitquimica.comechemi.com

Synthetic Applications

This compound is a valuable intermediate in organic synthesis, primarily used in the preparation of a variety of other chemical compounds.

Intermediate in the Synthesis of Phenol Derivatives

One of the key applications of this compound is its use as a reagent in the synthetic preparation of various phenol derivatives. lookchem.com These derivatives are important building blocks in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. lookchem.com The specific structure of this compound allows for the introduction of the dichloronitroaniline moiety into larger molecules, which can then be further transformed to yield the desired phenol-based compounds. lookchem.com

Precursor for Biologically Active Compounds

This compound also serves as a starting material for the synthesis of molecules with potential biological activity. It is used as a reagent in the preparation of arylamino-bis(dichlorobenzothiazolylamino)triazines. lookchem.com These resulting compounds have been investigated for their antibacterial and antifungal properties, highlighting the role of this compound in the development of new antimicrobial agents. lookchem.com Its derivatives are also explored for their potential use as active ingredients in new pesticides and fungicides within the agrochemical industry. lookchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dichloro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-2-4(9)6(5(3)8)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCVNPULEBIHMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10157579
Record name Aniline, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

132429-81-3
Record name Aniline, 3,4-dichloro-2-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132429813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aniline, 3,4-dichloro-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10157579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Synthetic Methodologies for 3,4 Dichloro 2 Nitroaniline

Established Synthetic Routes

Two principal routes dominate the synthesis of 3,4-dichloro-2-nitroaniline (B108259): the ammonolysis of substituted chloronitrobenzenes and multi-step sequences involving nitration and amination of dichloroaniline isomers.

Ammonolysis of Substituted Chloronitrobenzenes (e.g., 2,4,5-Trichloronitrobenzene)

A primary industrial method for producing 4,5-dichloro-2-nitroaniline (B146558) involves the ammonolysis of 2,4,5-trichloronitrobenzene (B44141). google.comgoogle.com This process is conducted by reacting 2,4,5-trichloronitrobenzene with ammonia (B1221849) in a solvent that is inert to ammonia. google.comgoogle.com This reaction is typically carried out under pressure in a high-pressure kettle or autoclave. google.comgoogle.com

This approach is considered advantageous as it can produce high yields and purity while avoiding some of the difficulties associated with other methods, such as the formation of significant by-products. google.com

Multi-step Nitration and Amination Sequences from Related Precursors (e.g., derivatization from dichloroaniline isomers)

An alternative synthetic pathway involves a multi-step process starting from dichloroaniline isomers. One such method begins with the acylation of 3,4-dichloroaniline (B118046) to form acetyl-3,4-dichloroanilide. google.com This intermediate is then nitrated using fuming nitric acid. google.com The resulting product is subsequently treated to yield 4,5-dichloro-2-nitroaniline. google.com However, this route is known to produce undesired by-products. google.com

Another multi-step sequence starts with the nitration of 1,2-dichlorobenzene (B45396) with a mixture of nitric and sulfuric acids. nih.gov This produces a mixture of isomers, with 1,2-dichloro-4-nitrobenzene being the major product. nih.gov This intermediate can then be further processed to obtain the desired aniline (B41778) derivative.

Optimized Reaction Conditions and Process Parameters

Optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact.

For the ammonolysis of 2,4,5-trichloronitrobenzene, the reaction is typically carried out at temperatures ranging from approximately 150°C to 220°C. google.com More specifically, preferred temperature ranges are between 160°C and 195°C, with a particularly preferred range of 170°C to 190°C. google.com The amount of ammonia used is generally between 200 and 3000 mole percent relative to the 2,4,5-trichloronitrobenzene. google.com The use of a sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, can enhance the efficiency of the ammonolysis of related trichloronitrobenzene compounds. google.com

In the multi-step nitration and amination sequences, the conditions for each step are carefully controlled. For instance, in the nitration of 1,2,3-trichlorobenzene, a precursor to a related isomer, maintaining a specific molar ratio of nitric acid to the substrate and controlling the dehydrating value of sulfuric acid are key to achieving high purity.

Investigation of By-product Formation and Purity Enhancement Strategies

The synthesis of this compound can lead to the formation of various by-products, which necessitates effective purification strategies.

In the ammonolysis of 2,4,5-trichloronitrobenzene, the primary by-products can arise from incomplete reaction or side reactions. google.com The multi-step synthesis involving the nitration of acetyl-3,4-dichloroanilide is known to produce by-products such as acetyl-3,4-dichloro-2-nitroanilide and potentially the thermally unstable acetyl-3,4-dichloro-2,6-dinitro-anilide. google.com

Purification strategies often involve crystallization and distillation. For example, after the reaction, the product can be isolated by filtration and then purified by recrystallization from a suitable solvent like ethanol. iisc.ac.in In some processes, the crude product is subjected to flash distillation to obtain the pure compound.

Green Chemistry Approaches in this compound Synthesis

Efforts are being made to develop more environmentally friendly or "green" synthetic routes for nitroaromatic compounds. While specific research on green chemistry for this compound is emerging, general principles are being applied to similar syntheses.

One area of focus is the use of less hazardous reagents and solvents. For instance, replacing traditional nitrating agents like mixed nitric and sulfuric acids with alternatives that produce less acidic waste is a key goal. lookchem.com The use of water as a solvent in ammonolysis reactions is a step towards greener processes. google.com

Another approach involves the use of catalysts to improve reaction efficiency and reduce energy consumption. The use of a small amount of a sulfur-containing catalyst in the ammonolysis of 2,3,4-trichloronitrobenzene (B101362) has been shown to significantly shorten reaction times and reduce energy use, leading to a high yield and selectivity of over 99%. google.com Furthermore, research into the use of bio-based solvents, such as diformylxylose, as alternatives to conventional polar aprotic solvents in related reactions, demonstrates a move towards more sustainable chemical production. epfl.ch The reduction of nitroarenes using reagents like sodium borohydride (B1222165) in an ethanol-water mixture is also considered a green chemistry approach. chemicalbook.com

Reactivity and Transformation Pathways of 3,4 Dichloro 2 Nitroaniline

Chemical Transformations of the Nitro Group

The nitro group of 3,4-dichloro-2-nitroaniline (B108259) is a key site for chemical transformations, particularly reduction reactions that lead to a variety of derivatives with different functionalities.

Reduction Reactions (e.g., to amino, hydroxylamine (B1172632), nitroso derivatives)

The reduction of the nitro group in nitroarenes is a fundamental transformation in organic synthesis. acs.org This process can yield a range of products, including anilines, hydroxylamines, and nitroso compounds, depending on the reducing agent and reaction conditions. acs.orgwikipedia.org For aromatic nitro compounds, catalytic hydrogenation and metal-based reductions are common methods. wikipedia.orgunimi.it

The reduction of a nitro group to an amine is a critical step in the synthesis of many organic compounds, including dyes, pharmaceuticals, and polymers. acs.org Common methods for this transformation include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron, tin, or zinc in acidic media. wikipedia.orgenvironmentclearance.nic.in For instance, the reduction of 1,2-dichloro-4-nitrobenzene to 3,4-dichloroaniline (B118046) can be achieved using iron filings in acetic acid. iisc.ac.in The general pathway for the reduction of a nitroarene to an aniline (B41778) proceeds through nitroso and hydroxylamine intermediates. acs.org

The selective reduction of the nitro group in the presence of other reducible functional groups is a significant challenge in organic synthesis. rsc.org However, certain catalytic systems have been developed to achieve this selectivity. For example, gum acacia supported platinum colloids have been used for the selective reduction of nitro groups in the presence of halogens, aldehydes, and ketones. rsc.org

Table 1: Common Reagents for Nitro Group Reduction

ProductReagent(s)Reference(s)
AnilineCatalytic Hydrogenation (e.g., Pd/C, Raney Ni), Fe/acid, Sn/acid, Zn/acid wikipedia.orgenvironmentclearance.nic.iniisc.ac.in
HydroxylamineZn/NH₄Cl, Rh/C with hydrazine wikipedia.org
Azo compoundMetal hydrides (e.g., LiAlH₄) acs.orgwikipedia.org

Chemical Transformations of the Amino Group

The amino group of this compound is also a site of significant reactivity, enabling a variety of chemical transformations.

Diazotization and Coupling Reactions (by analogy with nitroanilines)

Diazotization of anilines, including nitroanilines, is a well-established reaction that forms diazonium salts. These salts are versatile intermediates that can undergo various subsequent reactions, including coupling reactions to form azo compounds, which are often used as dyes. iisc.ac.inwikipedia.org For example, 2,6-dichloro-p-nitroaniline can be diazotized using nitrosyl-sulfuric acid. iisc.ac.in The resulting diazonium salt can then be used in Sandmeyer-type reactions to introduce other functional groups. iisc.ac.in

By analogy, this compound is expected to undergo diazotization. The resulting diazonium salt could then be used in coupling reactions with activated aromatic compounds to produce a range of azo dyes. The specific conditions for diazotization and coupling would need to be optimized for this particular substrate. For instance, 3,4-dichloroaniline can be converted to its diazonium compound with nitrosyl sulfuric acid in the presence of sulfuric acid. environmentclearance.nic.in

Nucleophilic Aromatic Substitution Reactions on the Halogenated Ring

The presence of a strong electron-withdrawing nitro group ortho and para to the chlorine atoms in this compound activates the ring towards nucleophilic aromatic substitution (SNA_r). libretexts.orgmdpi.com This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen substituents. mdpi.com

In the case of this compound, the chlorine atom at the 4-position is para to the nitro group, while the chlorine atom at the 3-position is meta. The nitro group can stabilize the negative charge of the Meisenheimer complex intermediate formed during nucleophilic attack much more effectively when the attack is at the para position. quizlet.comchegg.com Therefore, nucleophilic attack is expected to preferentially occur at the C-4 position, leading to the substitution of the chlorine atom at this position. chegg.combrainly.com

A study on the reaction of 3,4-dichloronitrobenzene (B32671) with sodium methoxide (B1231860) showed that the chloride at the position para to the nitro group is substituted. chegg.com Microwave-assisted solvent-free synthesis of 5-alkylamino-2-nitroanilines has been achieved by reacting 4,5-dichloro-2-nitroaniline (B146558) with various amines, where the chlorine at the 5-position (para to the nitro group) is displaced. eurekaselect.com Similarly, the reaction of 2,4,5-trichloronitrobenzene (B44141) with ammonia (B1221849) to produce 4,5-dichloro-2-nitroaniline involves the substitution of the chlorine atom at the 4-position. google.com

Table 2: Regioselectivity in Nucleophilic Aromatic Substitution

Starting MaterialNucleophilePosition of SubstitutionProductReference(s)
3,4-DichloronitrobenzeneSodium methoxideC-4 (para to nitro)4-Methoxy-1-chloro-2-nitrobenzene chegg.combrainly.com
4,5-Dichloro-2-nitroanilineVarious aminesC-5 (para to nitro)5-Alkylamino-4-chloro-2-nitroanilines eurekaselect.com
2,4,5-TrichloronitrobenzeneAmmoniaC-4 (para to nitro)4,5-Dichloro-2-nitroaniline google.com

Mechanistic Investigations of this compound Reactions

The reactions of this compound and related compounds have been the subject of mechanistic studies. The reduction of nitroarenes is proposed to proceed through a sequence of steps involving the formation of nitroso and hydroxylamine intermediates. acs.org

The mechanism of nucleophilic aromatic substitution on activated aryl halides, such as this compound, is generally accepted to proceed via a two-step addition-elimination mechanism. libretexts.orgmdpi.com The first step is the rate-determining addition of the nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgquizlet.com The presence of the electron-withdrawing nitro group is crucial for stabilizing this intermediate. libretexts.org The second step is the rapid elimination of the halide ion to restore the aromaticity of the ring. mdpi.com Theoretical studies using DFT calculations have been employed to understand the energy profiles and the role of aromaticity in these reactions. mdpi.com

The synthesis of various heterocyclic compounds, such as benzimidazoles, often utilizes derivatives of this compound. For example, the synthesis of 5,6-dichlorobenzimidazole derivatives can start from 4,5-dichloro-o-phenylenediamine, which can be obtained from the reduction of the corresponding dinitro compound. google.com The cyclization reaction to form the imidazole (B134444) ring is a key step in these syntheses. researchgate.netacs.org

Kinetic Studies

Specific kinetic studies detailing rate constants, reaction orders, or activation energies for reactions involving this compound could not be located in available literature. For related compounds, such as other dichloronitroanilines, kinetic data is often gathered in the context of environmental degradation or specific industrial processes. For example, studies on the pesticide 2,6-dichloro-4-nitroaniline (B1670479) (DCNA) have investigated its metabolism in soil, finding a half-life of approximately 2 days under certain aerobic conditions, though this is not directly comparable. epa.gov Similarly, kinetic analyses have been performed on the electrochemical reduction and oxidation of related molecules like p-nitroaniline, determining parameters such as electron transfer coefficients and reaction rate constants under specific experimental conditions. jetir.org Without direct experimental data, any kinetic parameters for this compound remain speculative.

Reaction Mechanism Elucidation (e.g., ECE processes, dipolar mechanisms)

Detailed mechanistic elucidation for this compound is not presently available. However, based on its structure, several reaction mechanisms can be anticipated.

Nucleophilic Aromatic Substitution (SNAr): The benzene (B151609) ring is rendered electron-deficient by the two chlorine atoms and, most significantly, the ortho/para-directing nitro group. This electron deficiency makes the compound a candidate for nucleophilic aromatic substitution (SNAr) reactions. In these reactions, a nucleophile attacks the aromatic ring, leading to the substitution of one of the chlorine atoms. The nitro group is crucial as it stabilizes the negatively charged intermediate (a Meisenheimer complex) through resonance, which is a key step in the SNAr mechanism. Reactions of related trichloronitrobenzenes with amines have shown that the substitution of a chloro group is a common pathway. acs.org

Electrochemical Reduction: Nitroaromatic compounds are well-known to undergo electrochemical reduction. The process typically involves the transfer of multiple electrons and protons to reduce the nitro group to nitroso, hydroxylamine, and finally, an amino group. The exact pathway can be complex and often follows an ECE (Electron transfer, Chemical step, Electron transfer) mechanism. Studies on a range of substituted nitrobenzenes have shown that they can be selectively reduced to the corresponding anilines using electrochemical methods, sometimes employing a mediator. acs.org The reduction potential and specific intermediates would be influenced by the presence and position of the chloro substituents on the ring.

Reduction of the Nitro Group: Beyond electrochemical methods, the nitro group is readily reduced to an amine using various chemical reagents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Palladium or Platinum) or chemical reductants like tin(II) chloride (SnCl₂) in acidic media, or zinc (Zn) powder. nih.gov This transformation would yield 3,4-dichloro-1,2-phenylenediamine.

Dipolar Mechanisms: While there is no specific evidence of this compound participating in reactions with dipolar mechanisms, such as [3+2] cycloadditions, this class of reaction is common for other types of unsaturated molecules. sci-rad.commdpi.com These reactions involve a 1,3-dipole reacting with a dipolarophile to form a five-membered ring. thieme-connect.commdpi.com The suitability of this compound for such reactions is not established.

Advanced Spectroscopic and Structural Characterization

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule by measuring its absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of 3,4-dichloro-2-nitroaniline (B108259) displays characteristic absorption bands that confirm the presence of its key structural motifs: the amino (-NH₂), nitro (-NO₂), and dichlorinated aromatic ring moieties. nist.govnist.gov

The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3500 cm⁻¹. The asymmetric stretching vibration appears at a higher frequency than the symmetric stretching vibration. The nitro group gives rise to two strong, characteristic stretching bands: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. impactfactor.orgtsijournals.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C=C stretching vibrations within the benzene (B151609) ring are visible in the 1450-1600 cm⁻¹ region. The presence of chlorine atoms is indicated by C-Cl stretching vibrations, which typically occur in the fingerprint region below 800 cm⁻¹.

Table 1: Key FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amino (-NH₂)Asymmetric N-H Stretch3450 - 3500
Amino (-NH₂)Symmetric N-H Stretch3350 - 3400
AromaticC-H Stretch3000 - 3100
Nitro (-NO₂)Asymmetric N-O Stretch1500 - 1570
AromaticC=C Stretch1450 - 1600
Nitro (-NO₂)Symmetric N-O Stretch1300 - 1370
Chloro (-Cl)C-Cl Stretch< 800

Note: Expected wavenumber ranges are general and can be influenced by the specific chemical environment within the molecule.

Raman spectroscopy provides complementary information to FT-IR by detecting molecular vibrations that result in a change in polarizability. inphotonics.com For this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and symmetric vibrations that may be weak in the IR spectrum. nih.gov

The most intense bands in the Raman spectrum are often associated with the aromatic ring C-C stretching deformations, which appear in the 1590-1610 cm⁻¹ range. researchgate.net The C-N stretching vibration is also clearly identifiable, typically around 1280-1300 cm⁻¹. researchgate.net Symmetric stretching of the nitro group is also a prominent feature. The vibrations involving the heavy chlorine atoms (C-Cl stretching) are found at lower frequencies and are readily observed in the Raman spectrum.

Table 2: Characteristic Raman Shifts for this compound

Functional Group/MoietyVibrational ModeExpected Raman Shift (cm⁻¹)
Aromatic RingC-C Stretch1590 - 1610
Nitro (-NO₂)Symmetric N-O Stretch1300 - 1370
Amino (-NH₂)C-N Stretch1280 - 1300
Aromatic RingRing Breathing Modes~1000
Chloro (-Cl)C-Cl Stretch< 800

Note: Raman shifts are approximate and can vary based on experimental conditions and the physical state of the sample.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound provides unambiguous information about its two aromatic protons. Due to the substitution pattern, the protons are in distinct chemical environments and are adjacent to each other, leading to spin-spin coupling.

The proton on C5 (H-5) is flanked by a chlorine atom and a carbon bearing a proton (C6). The proton on C6 (H-6) is adjacent to the amino group and the carbon bearing H-5. This arrangement results in two doublets in the aromatic region of the spectrum. The chemical shifts are influenced by the electronic effects of the substituents; the electron-withdrawing nitro and chloro groups deshield the protons, shifting their signals downfield.

Table 3: ¹H NMR Data for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-5~7.5 - 7.7Doublet (d)~8-9
H-6~6.8 - 7.0Doublet (d)~8-9
-NH₂VariableBroad Singlet (br s)N/A

Note: Chemical shifts are typically reported relative to a standard like Tetramethylsilane (TMS) and can vary slightly depending on the solvent used.

The ¹³C NMR spectrum reveals the six distinct carbon atoms of the aromatic ring in this compound. The chemical shift of each carbon is determined by the substituents attached to it and its position on the ring.

The carbons directly bonded to the electronegative chlorine (C-3, C-4), nitrogen of the nitro group (C-2), and nitrogen of the amine group (C-1) show the most significant shifts. The remaining two carbons (C-5, C-6) resonate at positions typical for substituted aromatic rings.

Table 4: ¹³C NMR Chemical Shift Data for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
C-1 (-NH₂)~145
C-2 (-NO₂)~130
C-3 (-Cl)~133
C-4 (-Cl)~120
C-5~125
C-6~115

Note: These are approximate predicted values. Actual experimental values can differ based on solvent and experimental conditions. nih.gov

While one-dimensional NMR spectra provide fundamental data, two-dimensional (2D) NMR experiments would be employed for unequivocal structure confirmation, especially for more complex analogues. wikipedia.org

COSY (Correlation Spectroscopy): A 2D homonuclear COSY experiment would confirm the connectivity between adjacent protons. For this compound, it would show a cross-peak correlating the signal of H-5 with H-6, definitively establishing their neighborly relationship on the aromatic ring. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbon atoms. An HSQC spectrum would show cross-peaks connecting the H-5 signal to the C-5 signal and the H-6 signal to the C-6 signal, confirming the C-H attachments. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. HMBC is crucial for piecing together the molecular skeleton. For instance, the H-5 proton would show correlations to C-1, C-3, and C-4, while the H-6 proton would show correlations to C-1, C-2, and C-4. These correlations would unambiguously confirm the substitution pattern of the amine, nitro, and chloro groups on the benzene ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The electronic absorption spectra of dichloronitroanilines, including this compound, are influenced by solvent polarity and pH. researchgate.net Studies on related dichloronitroaniline compounds in various polar solvents have been conducted in the 2000 to 4000 Å range to understand their electronic transitions. researchgate.net The interaction between electron-donating groups (like the amino group) and electron-withdrawing groups (like the nitro group) in a "push-pull" arrangement can lead to a significant red shift in the absorption spectrum. researchgate.net In nitroanilines, the inductive effects of the amino and nitro groups are crucial in determining the position and intensity of the electronic transitions. ulisboa.pt

The electronic spectra of these compounds often show charge-transfer (CT) bands. ulisboa.ptbas.bg For instance, in systems like 2,4- and 3,4-diaminonitrobenzene, the second transition exhibits a higher CT character than the first. ulisboa.pt The solvent can also affect the electronic transitions, with different medium effects potentially causing the superposition of bands in solution spectra compared to vapor-phase spectra. ulisboa.pt

Interactive Table: UV-Vis Spectroscopic Data for Related Nitroaniline Compounds

Compound Solvent λmax (nm) Transition Type Reference
p-Nitroaniline Dichloromethane Not Specified Charge-Transfer bas.bg
p-Nitroaniline Chloroform Not Specified Charge-Transfer bas.bg

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. For nitroaromatic compounds like this compound, mass spectrometry can confirm the molecular ion and provide insights into its structure through characteristic fragment ions. acdlabs.com

The ionization method, whether hard (like electron impact) or soft (like electrospray ionization), significantly affects the resulting mass spectrum. Hard ionization often leads to extensive fragmentation, which can be useful for structural elucidation, while soft ionization typically preserves the molecular ion. acdlabs.com

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. anton-paar.com For dichloronitroaniline isomers, single-crystal X-ray diffraction (SC-XRD) can provide precise data on unit cell dimensions, space group, bond lengths, and bond angles. rsc.org

For example, the crystal structure of 2,6-dichloro-4-nitroaniline (B1670479) was determined to be monoclinic with the space group P2₁/c. rsc.org The unit cell parameters were found to be a ≈ 3.7 Å, b ≈ 17.8 Å, and c ≈ 11.8 Å, with β ≈ 94°. The analysis revealed that the planar amino and nitro groups are rotated out of the aromatic plane by about 7°. rsc.org Such structural details are crucial for understanding the molecule's physical and chemical properties. It is noted that twinning is a common issue in nitroaniline derivatives, which may require specific data correction methods during analysis.

Interactive Table: Crystallographic Data for 2,6-dichloro-4-nitroaniline

Parameter Value Reference
Crystal System Monoclinic rsc.org
Space Group P2₁/c rsc.org
a (Å) 3.723 rsc.org
b (Å) 17.833 rsc.org
c (Å) 11.834 rsc.org

Advanced Spectroscopic Techniques (e.g., EPR, NQR, Mössbauer Spectroscopy for Related Systems)

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM) is utilized to examine the surface morphology of materials. kemdikbud.go.id In studies involving related compounds, such as 2,6-dichloro-4-nitroaniline (DCNA) loaded into cellulose (B213188) acetate (B1210297) fibers, SEM images showed that the fibers were smooth and round, with diameters ranging from 241-320 nm. kemdikbud.go.id The absence of DCNA aggregates on the fiber surface indicated good incorporation within the polymer matrix. kemdikbud.go.id This type of morphological analysis is essential for quality control and for understanding the physical properties of composite materials containing dichloronitroanilines.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of 3,4-Dichloro-2-nitroaniline (B108259).

Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. mwjscience.comacs.org For derivatives of nitroaniline, DFT calculations, often using the B3LYP exchange-correlation functional combined with basis sets like 6-311G++(d,p), have been employed to optimize the molecular geometry, determining the most stable arrangement of atoms. researchgate.netdergipark.org.tr These calculations provide precise bond lengths and angles. tjpr.org

Furthermore, DFT is used to compute harmonic vibrational frequencies, which correspond to the modes of vibration of the molecule. researchgate.netdergipark.org.tr These theoretical frequencies can be compared with experimental data from FT-IR and FT-Raman spectroscopy to validate the computational model and aid in the assignment of spectral bands. dergipark.org.triosrjournals.orgresearchgate.net Scaling factors are often applied to the calculated frequencies to improve agreement with experimental results, compensating for approximations in the theoretical model. dergipark.org.tr

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netrsc.org A large energy gap implies high stability and low reactivity, whereas a small energy gap suggests a more reactive and less stable molecule. rsc.org For nitroaniline derivatives, the HOMO and LUMO energies are calculated to understand charge transfer within the molecule. researchgate.netnih.gov

Calculated HOMO, LUMO, and Energy Gap Values
ParameterValue (eV)
EHOMO-5.612
ELUMO-3.444
Energy Gap (ΔE)2.168

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. numberanalytics.comajchem-a.com The MEP is calculated by solving the Schrödinger equation and represents the electrostatic potential on the molecule's surface. numberanalytics.com

Different colors on the MEP map indicate varying levels of electrostatic potential. numberanalytics.com Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. numberanalytics.comfrontiersin.org These maps provide insights into bonding characteristics, such as bond polarity, and help identify reactive sites within the molecule. numberanalytics.com

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR chemical shifts)

Theoretical calculations are extensively used to predict spectroscopic parameters, which can then be compared with experimental data for structural confirmation. DFT methods are employed to calculate vibrational frequencies for Infrared (IR) and Raman spectra. iosrjournals.orgresearchgate.netnih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. dergipark.org.trresearchgate.net The calculated chemical shifts are then compared with experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. nih.gov The agreement between calculated and experimental spectroscopic data provides strong evidence for the proposed molecular structure. dergipark.org.trresearchgate.net

Analysis of Electronic Properties

The electronic properties of a molecule, derived from theoretical calculations, offer a quantitative measure of its reactivity and stability.

Electronegativity, Chemical Hardness, and Softness

Global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and chemical softness (S) are calculated using the energies of the HOMO and LUMO. mwjscience.comijcce.ac.ir

Electronegativity (χ) is the ability of a molecule to attract electrons. mwjscience.com

Chemical Hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A harder molecule is more stable and less reactive. mwjscience.comresearchgate.net

Chemical Softness (S) is the reciprocal of chemical hardness and indicates a molecule's polarizability and reactivity. rsc.org

These parameters are calculated using the following equations:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

These descriptors provide a framework for understanding and predicting the chemical behavior of this compound. ajchem-a.com

Calculated Electronic Properties
PropertyFormula
Electronegativity (χ)(I + A) / 2
Chemical Hardness (η)(I - A) / 2
Chemical Softness (S)1 / η

Electrophilicity Index and Chemical Potential

The electrophilicity index (ω) is a quantum chemical descriptor that quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic nature. It is calculated based on the electronic chemical potential (μ) and the chemical hardness (η). The chemical potential measures the tendency of electrons to escape from a system, while hardness measures the resistance to a change in electron distribution. numberanalytics.com A higher electrophilicity index indicates a stronger capacity to act as an electrophile. nih.gov These parameters are useful in predicting the reactivity of compounds in chemical reactions. scholarsresearchlibrary.comresearchgate.net

Detailed theoretical studies calculating the specific electrophilicity index and chemical potential for this compound are not prominently available in the reviewed literature.

Dipole Moments and Polarizability

While dipole moments have been tabulated for various dichloroaniline isomers, specific experimental or theoretical values for the dipole moment and polarizability of this compound could not be identified in the available search results.

Reaction Pathway Modeling and Transition State Analysis

Reaction pathway modeling involves computationally mapping the energetic landscape of a chemical reaction from reactants to products. wikipedia.orgescholarship.org This process identifies the most likely route a reaction will follow. A critical part of this is the analysis of the transition state, which is the highest energy point along the reaction coordinate. youtube.com Understanding the structure and energy of the transition state is key to determining the kinetics and mechanism of a reaction. youtube.com

Specific studies involving the modeling of reaction pathways and transition state analysis for reactions involving this compound are not documented in the searched scientific papers.

Conformation Analysis and Conformational Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. The conformational landscape is a potential energy surface that maps the relative energies of these different conformers. Identifying the lowest-energy conformers is essential as they represent the most populated and thus most relevant structures of the molecule under given conditions. Such analyses are often performed using density functional theory (DFT) calculations. acs.orgsemanticscholar.org

A detailed conformational analysis and the corresponding conformational landscape for this compound have not been described in the available literature.

Environmental Chemistry and Degradation Studies

Abiotic Transformation Pathways in Environmental Matrices

Abiotic degradation involves chemical reactions that occur without the intervention of living organisms. For 3,4-dichloro-2-nitroaniline (B108259), key abiotic pathways include photochemical degradation and hydrolysis.

Photochemical degradation is a significant abiotic process for the transformation of many organic pollutants in the aquatic environment. researchgate.net This process can occur through two main pathways:

Direct Photolysis: This involves the direct absorption of sunlight by the chemical, leading to its breakdown. Aromatic nitro compounds, such as this compound, contain chromophores that can absorb light at wavelengths greater than 290 nm, making them potentially susceptible to direct photolysis. plos.orgiarc.fr For instance, the related compound 2,6-dichloro-4-nitroaniline (B1670479) (dicloran) undergoes degradation when its solution at pH 7 is irradiated with UV light (>290 nm), with an estimated half-life of 41 days. lookchem.com Similarly, studies on 2,4-dichloro-1-nitrobenzene showed an 11.2% decrease in its mass after 17 hours of irradiation at wavelengths greater than 290 nm. iarc.fr

Indirect Photolysis: This pathway is mediated by reactive oxygen species (ROS) that are photochemically produced in sunlit surface waters. The most important of these ROS are hydroxyl radicals (•OH) and singlet oxygen (¹O₂). researchgate.net The reaction with photochemically generated hydroxyl radicals is considered an important degradation pathway for chlorinated nitroaromatic compounds. iarc.fr For example, the phototransformation of 2,4-dichloro-6-nitrophenol (B1219690) is influenced by both direct photolysis and reactions with •OH and ¹O₂, with the dominant pathway depending on the water chemistry. researchgate.net In organic-poor waters, reaction with •OH radicals is more prevalent, while in organic-rich waters, reaction with ¹O₂ is the main driver of phototransformation. researchgate.net

The rate of photochemical decomposition can also be influenced by pH. nih.gov

Hydrolysis is a chemical reaction in which a water molecule breaks down a substance. For many organic compounds, this is a key degradation pathway in aquatic environments. However, this compound, like its structural analog 2,6-dichloro-4-nitroaniline, does not possess functional groups that are readily susceptible to hydrolysis under typical environmental pH conditions (pH 5-9). plos.orglookchem.com For example, the related compound 3,4-dichloroaniline (B118046) (3,4-DCA) showed no chemical hydrolysis for up to 100 days at pH levels of 5, 7, and 9. researchgate.net This suggests that hydrolysis is not a significant abiotic degradation pathway for this compound in aquatic systems.

Photochemical Degradation (Direct Photolysis and Indirect Photolysis via Reactive Species such as Hydroxyl Radicals (•OH) and Singlet Oxygen (¹O₂))

Biotic Transformation Pathways in Environmental Systems

Biotic degradation, primarily driven by microorganisms, is a crucial process for the removal of persistent organic pollutants from the environment.

Microorganisms have evolved diverse metabolic pathways to utilize a wide range of organic compounds as sources of carbon, nitrogen, and energy. While some chlorinated nitroaromatic compounds are considered recalcitrant, numerous studies have demonstrated the potential for their microbial degradation. plos.orgnih.gov For example, microorganisms from industrial treatment plants have been shown to adapt and degrade 3,4-dichloronitrobenzene (B32671). pitt.edu The initial step in this process is the reduction of the nitro group to form 3,4-dichloroaniline, which is then further degraded. pitt.edu

The biodegradation of chloroanilines and nitroanilines can proceed under both aerobic and anaerobic conditions. sci-hub.se The degradation of 2,6-dichloro-4-nitroaniline has been studied in various microorganisms, including bacteria isolated from soil and fruit surfaces. acs.orginchem.org

Several bacterial strains have been identified that can degrade chlorinated and nitrated anilines, which are structurally related to this compound. These include:

Acinetobacter soli GFJ2: This strain, isolated from soil, is capable of degrading 3,4-dichloroaniline (34DCA). mdpi.com It utilizes 34DCA by converting it to 4,5-dichlorocatechol (B118185). mdpi.com

Rhodococcus sp. strain MB-P1: This aerobic bacterium can utilize 2-chloro-4-nitroaniline (B86195) as its sole source of carbon, nitrogen, and energy. plos.orgnih.gov

Geobacter sp. KT7 and Thauera aromatica KT9: These iron-reducing bacteria can anaerobically degrade 2-chloro-4-nitroaniline. sci-hub.se

Pseudomonas species: Various Pseudomonas strains have been shown to degrade chloroanilines. For instance, Pseudomonas fluorescens 26-K can mineralize 3,4-dichloroaniline. nih.gov

The ability of these microorganisms to degrade related compounds suggests that similar strains could potentially be involved in the biotransformation of this compound.

The microbial degradation of chlorinated nitroaromatic compounds involves a series of enzymatic reactions that lead to the breakdown of the molecule. Key transformation processes include:

Nitro Group Reduction: A common initial step in the metabolism of nitroaromatic compounds is the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming the corresponding aniline (B41778) derivative. wikipedia.orgacs.org This reduction can be catalyzed by nitroreductase enzymes and can occur under both aerobic and anaerobic conditions. eaht.org For example, the metabolism of 3,4-dichloronitrobenzene by adapted microorganisms begins with its reduction to 3,4-dichloroaniline. pitt.edu

Dehalogenation: This process involves the removal of chlorine atoms from the aromatic ring. It can occur either before or after other transformations. For instance, Acinetobacter soli GFJ2 was initially thought to degrade 3,4-dichloroaniline to 4-chloroaniline (B138754) via a dechlorination reaction. mdpi.com

Hydroxylation: The introduction of hydroxyl groups onto the aromatic ring is a common strategy to prepare the ring for cleavage. This is often catalyzed by oxygenase enzymes. plos.org For example, Acinetobacter soli GFJ2 converts 3,4-dichloroaniline to 4,5-dichlorocatechol through hydroxylation. mdpi.com

Ring Fission: Following the initial transformations, the aromatic ring is cleaved, typically by dioxygenase enzymes. eaht.org This opens up the ring structure, leading to the formation of aliphatic intermediates that can then be funneled into central metabolic pathways. For example, the degradation of 3,4-dichloroaniline by Brevundimonas diminuta proceeds via 4,5-dichlorocatechol and dichloromuconic acid, indicating a ring-cleavage pathway. nih.gov

A proposed pathway for the aerobic degradation of the related compound 2-chloro-4-nitroaniline by Rhodococcus sp. strain MB-P1 involves an initial monooxygenase-catalyzed reaction to form 4-amino-3-chlorophenol, followed by the action of an aniline dioxygenase. plos.org Subsequent steps lead to the formation of 6-chlorohydroxyquinol, which then undergoes ring cleavage. plos.org

The following table summarizes the key enzymes and intermediates in the degradation of related compounds:

Initial Compound Microorganism Key Enzymes Intermediate Metabolites Final Products
3,4-DichloronitrobenzeneAdapted microorganismsNitroreductase3,4-DichloroanilineFurther degradation products
3,4-DichloroanilineAcinetobacter soli GFJ2Dioxygenase4,5-DichlorocatecholFurther degradation products
2-Chloro-4-nitroanilineRhodococcus sp. MB-P1Monooxygenase, Aniline dioxygenase4-Amino-3-chlorophenol, 6-ChlorohydroxyquinolCO₂, H₂O, NH₃, Cl⁻
3,4-DichloroanilineBrevundimonas diminutaNot specified4,5-Dichlorocatechol, Dichloromuconic acidFurther degradation products

Influence of Environmental Factors on Biodegradation Kinetics and Mechanisms (e.g., pH, redox conditions, carbon sources)

The biodegradation of chlorinated nitroanilines is not a simple process; it is highly dependent on a range of environmental variables. While data for this compound is limited, studies on structurally similar compounds provide critical insights into the factors controlling its transformation. Generally, these compounds are considered poorly biodegradable, but specialized microorganisms can break them down under favorable conditions. pitt.eduplos.org

pH: The pH of the surrounding medium is a crucial factor. For aromatic amines, a lower pH can cause protonation of the amine group, which in turn affects the compound's solubility, bioavailability, persistence, and toxicity. nih.gov Conversely, specific pH conditions can optimize degradation. For example, studies on the related compound p-nitroaniline have shown that a Pseudomonas DL17 strain exhibits a preference for alkaline conditions, achieving 100% degradation at pH 9.0 within 48 hours. eaht.orgnih.gov

Redox Conditions: The presence or absence of oxygen dictates the metabolic pathways available for degradation.

Aerobic Degradation: Under aerobic conditions, oxidative pathways are common. A Rhodococcus sp. strain (MB-P1) has been shown to degrade 2-chloro-4-nitroaniline, a structural isomer, under aerobic conditions. plos.org The initial step in many aerobic degradation pathways for nitroaromatic compounds involves oxygenase enzymes that convert the substrate into a more readily degradable intermediate. nih.gov

Anaerobic Degradation: In the absence of oxygen, reductive pathways dominate. However, the anaerobic degradation of nitroaromatic compounds can sometimes lead to the formation of undesirable intermediates, such as nitroso and hydroxylamine (B1172632) compounds, which are known to be carcinogenic. researchgate.net

Carbon Sources: The availability of other nutrients, particularly carbon, significantly impacts biodegradation kinetics.

Sole Carbon Source: Some specialized bacteria are capable of using chlorinated nitroanilines as their sole source of carbon, nitrogen, and energy. The Rhodococcus sp. strain MB-P1, for instance, can utilize 2-chloro-4-nitroaniline in this manner, breaking it down with the release of nitrite (B80452) and chloride ions. plos.orgnih.gov

Co-metabolism: In many environments, the presence of a more easily metabolized carbon source can facilitate the degradation of a more recalcitrant compound. This process, known as co-metabolism, was demonstrated when a mixed bacterial culture was acclimated to degrade 4-nitroaniline (B120555) by providing succinate (B1194679) as the primary carbon and energy source, which allowed the bacteria to use the nitroaniline as a nitrogen source. researchgate.net

Microbial Adaptation: The efficiency of biodegradation is heavily reliant on the presence of microorganisms adapted to the specific contaminant. The degradation rate of these compounds may be low unless a high concentration of adapted organisms is present. pitt.edu Research on 2,4,6-trichloroaniline (B165571) demonstrated that the biodegradation rate in a test system increased twenty-fold over six weeks as the microbial biofilm adapted to the chemical. doi.org

Table 1: Influence of Environmental Factors on the Biodegradation of Chloro-Nitroanilines (based on related compounds)

Environmental FactorInfluence on BiodegradationExample from ResearchCitation
pHAffects bioavailability and enzyme activity. Optimal pH can significantly increase degradation rates.A Pseudomonas strain showed 100% degradation of p-nitroaniline at an optimal pH of 9.0. eaht.orgnih.gov
Redox ConditionsDetermines the metabolic pathway (oxidative vs. reductive). Aerobic pathways often lead to complete mineralization.Rhodococcus sp. degrades 2-chloro-4-nitroaniline via an aerobic pathway. plos.org
Carbon SourcesCan be used as a sole carbon/nitrogen source by specialized microbes or degraded via co-metabolism with other carbon sources.Rhodococcus sp. uses 2-chloro-4-nitroaniline as a sole carbon source. Mixed cultures used succinate to co-metabolize 4-nitroaniline. plos.orgresearchgate.net
Microbial AdaptationAdapted microbial communities show significantly higher degradation rates compared to unacclimated ones.The degradation rate for 2,4,6-trichloroaniline increased 20-fold after a 6-week adaptation period. doi.org

Electrochemical Degradation Pathways

Information regarding the specific electrochemical degradation pathways for this compound is not extensively detailed in the reviewed scientific literature. While electrochemical methods are utilized for the degradation of various organic pollutants, including other nitroaromatic compounds, the precise reaction mechanisms, intermediates, and final products for this compound remain an area requiring further investigation. Studies on related compounds often involve the electrochemical reduction of the nitro group as a key step, but specific pathways are highly dependent on electrode material and reaction conditions.

Environmental Fate Modeling and Prediction

Predicting the environmental fate of this compound is essential for assessing its potential risk. Modeling relies on a combination of its physical-chemical properties and its susceptibility to various degradation processes.

Mobility and Sorption: The mobility of chlorinated nitroanilines in the environment is largely governed by their tendency to sorb to soil and sediment. Based on data for the isomer 4-chloro-2-nitroaniline (B28928), which has an estimated soil organic carbon-water (B12546825) partition coefficient (Koc) of 720, the compound is expected to have low mobility in soil. nih.gov This suggests a tendency to adsorb to suspended solids and sediment if released into water. nih.gov

Persistence and Biodegradation: As noted, biodegradation is a key process, but its rate is variable. pitt.edu Some models may classify compounds like 3,4-dichloroaniline as persistent with little to no biodegradation, while experimental simulations show that degradation, although slow, can occur. nih.govdoi.org A 0% theoretical biochemical oxygen demand (BOD) in a standard test for 4-chloro-2-nitroaniline suggests that biodegradation may not be a significant fate process in environments lacking adapted microbes. nih.gov

Volatilization: The tendency of a chemical to move from water or soil into the air is another important fate process. The estimated Henry's Law constant for 4-chloro-2-nitroaniline is very low (1.2 x 10⁻⁷ atm-m³/mol), indicating that volatilization from moist soil or water surfaces is not an important environmental fate process. nih.gov

Bioaccumulation: The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk. For chloronitrobenzenes, a bioconcentration factor (BCF) of around 1000 has been noted as typical. pitt.edu However, specific tests on the isomer 4-chloro-2-nitroaniline showed lower BCF values of 7.5 to 13.4, suggesting its potential for bioconcentration in aquatic organisms is low. nih.gov Importantly, no evidence of biomagnification through the food chain has been shown for this class of compounds. pitt.edu

Table 2: Parameters for Environmental Fate Modeling of Chloro-Nitroanilines

ParameterDefinitionValue/Finding (based on 4-chloro-2-nitroaniline)Implication for Environmental FateCitation
KocSoil Organic Carbon-Water Partition CoefficientEstimated at 720Low mobility in soil; expected to adsorb to sediment in water. nih.gov
Henry's Law ConstantIndicator of a chemical's tendency to partition between air and water.Estimated at 1.2 x 10⁻⁷ atm-m³/molVolatilization from water and moist soil is not a significant process. nih.gov
BCFBioconcentration Factor7.5 - 13.4Low potential for accumulation in aquatic organisms. nih.gov
BiodegradationMicrobial breakdown of the compound.0% theoretical BOD in a standard test.Not considered a significant fate process without adapted microbial populations. nih.gov

Advanced Applications and Emerging Research Areas

Role as a Synthetic Intermediate in Organic Synthesis

3,4-Dichloro-2-nitroaniline (B108259) is a versatile intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds and complex derivatives for the pharmaceutical and agrochemical industries. lookchem.comchemicalbook.in Its functional groups—the amine, nitro, and chloro substituents—can be selectively targeted to build more complex molecular architectures.

The compound serves as a key reagent for producing phenol (B47542) derivatives and arylamino-bis(dichlorobenzothiazolylamino)triazines, which have shown potential antibacterial and antifungal activities. lookchem.comchemicalbook.in The synthesis of these triazine derivatives highlights the utility of the amine group on the this compound core in forming new carbon-nitrogen bonds.

Furthermore, the general class of dichloroanilines is pivotal in creating a wide array of products through processes like hydrogenation and nitration. For instance, the reduction of the nitro group in nitroanilines yields diamine derivatives, which are precursors to quinoxalines and benzimidazoles—scaffolds found in many biologically active compounds. While specific examples detailing the conversion of this compound to these particular heterocycles are not extensively documented in readily available literature, the established reactivity of its functional groups makes it a prime candidate for such transformations.

Table 1: Synthetic Applications of this compound

Starting Material Reaction Type Product Class Potential Applications Reference(s)
This compound N-Arylation Arylamino-bis(dichlorobenzothiazolylamino)triazines Antibacterial, Antifungal lookchem.comchemicalbook.in
This compound Various Phenol Derivatives Agrochemicals, Pharmaceuticals lookchem.comchemicalbook.in

| This compound | Reduction (Hydrogenation) | Dichlorobenzene-1,2-diamine | Precursor for Heterocycles (e.g., Benzimidazoles) | Inferred from general reactions |

Applications in Material Science and Optoelectronics (e.g., Non-Linear Optical Properties)

Nitroaniline derivatives are a well-studied class of molecules for applications in nonlinear optics (NLO). These materials can alter the properties of light, enabling technologies like frequency doubling and optical switching. The NLO response in these "push-pull" systems arises from intramolecular charge transfer (ICT) between an electron-donating group (the amine) and an electron-accepting group (the nitro group), facilitated by a π-conjugated system (the benzene (B151609) ring). e-journals.inacs.orgresearchgate.net

While research has heavily focused on isomers like para-nitroaniline (p-NA) and 2-methyl-4-nitroaniline, the fundamental principles apply to the entire family of substituted nitroanilines. e-journals.inworldscientific.com The substitution pattern and the nature of the substituents significantly influence the molecule's hyperpolarizability (β), a measure of its NLO activity. Theoretical calculations on various p-NA derivatives show that modifying the structure can tremendously increase NLO properties. e-journals.in The presence of halogen atoms, as in this compound, can modulate the electronic distribution and crystal packing, which are critical factors for second-harmonic generation (SHG) in solid-state materials. dntb.gov.ua

Although specific experimental data on the NLO properties of this compound are not prominent, studies on related compounds suggest its potential. For example, research on meta-nitroaniline (m-NA) has explored how its electronic transitions contribute to its NLO properties. acs.org Given its "push-pull" electronic structure, this compound is a candidate for inclusion in NLO-active materials, potentially as a dopant in polymer matrices or as a component in hybrid organic-inorganic materials. acs.org

Development of Sensing and Detection Methodologies (e.g., Electrochemical Sensors)

The detection of nitroaromatic compounds is of significant interest for environmental monitoring and public safety. Electrochemical methods are particularly well-suited for this task due to their high sensitivity, rapid response, and potential for creating portable, low-cost devices. rsc.orgacs.orgresearchgate.net The nitro group in compounds like this compound is electrochemically active and can be readily reduced at an electrode surface.

Electrochemical sensors for nitroaromatics often utilize modified electrodes to enhance sensitivity and selectivity. Materials such as mesoporous silica (B1680970) (MCM-41), silver nanoparticles, and conductive polymers have been used to create sensor surfaces that can preconcentrate nitroaromatic analytes and facilitate electron transfer. rsc.orgacs.orgnih.gov For example, glassy carbon electrodes modified with MCM-41 have shown high sensitivity for detecting various nitroaromatic compounds, with detection limits reaching the nanomolar level. acs.orgnih.gov

The electrochemical reduction of different nitroaromatic compounds occurs at distinct potentials, which can be influenced by the other substituents on the aromatic ring. acs.org This principle allows for the potential simultaneous detection of multiple nitroaromatics in a single sample. While studies often focus on explosives like TNT or common pollutants like dinitrotoluene, the methodologies are broadly applicable to the entire class of nitroaromatics, including dichloronitroaniline isomers. acs.orgresearchgate.net Specific sensor development for 3,4-dichloroaniline (B118046) has been reported, indicating the feasibility of creating targeted sensors for its nitro-substituted counterparts. researchgate.net

Table 2: Comparison of Electrochemical Sensing Technologies for Nitroaromatic Compounds

Electrode Modification Target Analytes Detection Method Key Advantage Reference(s)
Mesoporous SiO₂ (MCM-41) TNT, TNB, Dinitrotoluene Cathodic Voltammetry High surface area for analyte adsorption acs.orgnih.gov
Glycine-stabilized AgNPs TNT, Dinitrobenzene (DNB) Differential Pulse Voltammetry (DPV) High sensitivity due to nanoparticle catalysis rsc.org
Preanodized Screen-Printed Carbon Various Nitroaromatics Square-Wave Voltammetry Substituent effects allow for analyte differentiation acs.org

Catalytic Applications and Functionalization

The functional groups of this compound make it a versatile substrate for catalytic functionalization. The most common catalytic reaction involving this class of compounds is the reduction of the nitro group to an amine. This transformation is a critical step in the synthesis of many dyes, pharmaceuticals, and polymers. Catalytic hydrogenation using catalysts like palladium, platinum, or nickel is a standard method to produce the corresponding 1,2-diamino-3,4-dichlorobenzene.

A violent explosion during the plant-scale catalytic hydrogenation of the related isomer 3,4-dichloronitrobenzene (B32671) was traced to the thermal decomposition of the intermediate, 3,4-dichlorophenylhydroxylamine. This underscores the need for carefully controlled conditions in the catalytic reduction of such compounds.

Beyond reduction, the amine group can be used to functionalize other materials. For instance, nitroanilines can be converted into diazonium salts, which are highly reactive species used to modify the surfaces of materials like carbon nanotubes. This process allows for the covalent attachment of nitroaryl groups, altering the electronic and physical properties of the material for applications in composites and electronics.

Co-crystallization and Supramolecular Chemistry

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering the covalent structure of the active molecule. nih.govnih.gov This is achieved by combining two or more different molecules in a single crystal lattice through non-covalent interactions like hydrogen bonding, π-π stacking, and halogen bonding. oup.comnih.gov

Nitroaniline derivatives are excellent candidates for co-crystal formation due to their multiple functional groups capable of acting as hydrogen bond donors (the -NH₂ group) and acceptors (the -NO₂ group). acs.org The chlorine atoms on this compound can participate in halogen bonding, a directional interaction where a halogen atom acts as an electrophilic species. oup.comnih.govresearchgate.net

Studies on the co-crystallization of other nitroanilines demonstrate these principles. For example, 4-nitroaniline (B120555) has been co-crystallized with various aromatic compounds where the assembly is guided by a combination of hydrogen and halogen bonds. oup.com The interplay between strong N-H···O hydrogen bonds and weaker C-H···O, π-π stacking, and halogen interactions dictates the final supramolecular architecture. acs.org Analysis of 2-nitroaniline (B44862) derivatives shows the formation of stable, six-membered chelate rings via intramolecular hydrogen bonds, which then influences the intermolecular stacking. acs.org Although specific co-crystals of this compound are not widely reported, its structural features suggest a strong potential for use in designing new multi-component crystalline materials with tailored properties. iucr.org

Conclusions and Future Research Directions

Synthesis and Transformation Gaps

Detailed and optimized synthesis protocols for 3,4-Dichloro-2-nitroaniline (B108259) are not extensively reported in publicly available literature. While methods exist for related isomers and precursors, such as the preparation of 3,4-dichloroaniline (B118046) by hydrogenating 3,4-dichloro-1-nitrobenzene or the synthesis of 4,5-dichloro-2-nitroaniline (B146558) from 2,4,5-trichloronitrobenzene (B44141), specific high-yield, and environmentally benign routes to this compound are underdeveloped. google.comgoogle.comenvironmentclearance.nic.in The current processes for analogous compounds often involve high temperatures and pressures or result in undesirable by-products, necessitating complex purification steps. google.comgoogle.com

Future research should focus on:

Developing Novel Synthetic Pathways: Exploration of modern catalytic systems, flow chemistry, or microwave-assisted synthesis could lead to more efficient, selective, and scalable production methods.

Investigating Chemical Reactivity: A systematic study of the reactivity of the amine, nitro, and chloro substituents is needed. Understanding its behavior in fundamental organic reactions (e.g., N-alkylation, N-arylation, reduction of the nitro group, nucleophilic aromatic substitution) would expand its utility as a versatile building block for more complex molecules.

Green Chemistry Approaches: There is a significant opportunity to develop "green" synthesis routes that utilize less hazardous solvents and reagents and minimize waste generation, aligning with modern standards for sustainable chemical manufacturing. chemicalbook.com

Computational Insights and Predictive Modeling

Computational chemistry provides powerful tools for predicting the properties and behavior of molecules, yet this compound remains largely unexplored from a theoretical standpoint. While basic computational data has been generated for this and related isomers, in-depth studies are lacking. chemscene.comchemscene.com Quantitative Structure-Activity Relationship (QSAR) models have been developed for broader categories of anilines and phenols to predict toxicity, but specific, validated models for this compound are absent. nih.goveuropa.eu Similarly, modeling has been applied to predict the solubility of related compounds like 4-chloro-2-nitroaniline (B28928). researchgate.net

Key areas for future computational research include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other high-level calculations are needed to determine its optimized geometry, electronic structure, vibrational frequencies, and spectral properties (NMR, IR, UV-Vis). These insights are invaluable for structural confirmation and for understanding its fundamental reactivity.

Predictive Modeling of Environmental Fate: Models can be developed to predict key environmental parameters such as soil absorption, bioaccumulation potential, and atmospheric degradation pathways. Thermochemical data, like the enthalpies of formation and sublimation studied for isomers, could enhance the accuracy of these models. researchgate.net

QSAR for Biological Activity and Toxicity: Developing specific QSAR models could help predict its potential biological effects and guide the design of new derivatives with desired activities while minimizing potential hazards.

Table 1: Computational and Physicochemical Data for Dichloronitroaniline Isomers and Related Compounds

Compound NameCAS NumberMolecular FormulaTPSALogPReference
This compound 958804-40-5C₆H₄Cl₂N₂O₂69.162.4838 chemscene.com
4,5-Dichloro-2-nitroaniline 6641-64-1C₆H₄Cl₂N₂O₂69.162.4838
2,4-Dichloro-6-nitroaniline 2683-43-4C₆H₄Cl₂N₂O₂69.162.4838 chemscene.com
4-Chloro-2-nitroaniline 89-63-4C₆H₅ClN₂O₂69.161.83 chemicalbook.com

This table is interactive. Click on the headers to sort the data.

Advancements in Environmental Remediation Strategies

Chlorinated and nitrated aromatic compounds are often classified as environmental pollutants due to their potential toxicity and persistence. researchgate.netnih.govpitt.edu While significant research has been conducted on the remediation of related substances, the specific degradation of this compound has not been thoroughly investigated. Studies on compounds like 3,4-dichloroaniline, 2-chloro-4-nitroaniline (B86195), and 5-chloro-2-nitroaniline (B48662) have identified promising remediation techniques. researchgate.netepa.govmdpi.com

Future research should prioritize:

Biodegradation Pathways: Identifying and isolating microorganisms (bacteria or fungi) capable of utilizing this compound as a source of carbon or nitrogen is crucial. nih.gov Studies on Acinetobacter and Rhodococcus species that degrade similar compounds suggest that pathways involving initial dechlorination, hydroxylation, or dioxygenase activity are likely. mdpi.complos.org

Advanced Oxidation Processes (AOPs): The efficacy of AOPs—such as ozonation, Fenton/photo-Fenton reactions, and photocatalysis—for the complete mineralization of this compound needs to be systematically evaluated. epa.govjuniperpublishers.comsci-hub.se These processes generate highly reactive hydroxyl radicals that can break down recalcitrant organic molecules. kirj.eemostwiedzy.pl

Metabolite Identification: A critical aspect of any degradation study is the identification of intermediate metabolites to ensure that they are less toxic than the parent compound and to elucidate the complete degradation pathway.

Emerging Applications and Unexplored Potential

The known applications of this compound are primarily as a chemical intermediate. lookchem.com It is used in the synthesis of phenol (B47542) derivatives and arylamino-bis(dichlorobenzothiazolylamino)triazines, which have shown potential as antibacterial and antifungal agents. lookchem.com Its derivatives are also being explored as active ingredients in new pesticides and fungicides. lookchem.com

The unexplored potential of this compound likely extends far beyond these initial applications:

Medicinal Chemistry: The trifunctional nature of the molecule (amine, nitro, dichloro-phenyl) makes it an attractive scaffold for combinatorial chemistry and the development of new pharmaceutical candidates. The nitro group can be reduced to a second amine, providing a route to various heterocyclic systems.

Materials Science: The aromatic structure and presence of polar groups suggest potential for use in the synthesis of novel polymers, dyes, or organic electronic materials. Its derivatives could be investigated for properties such as thermal stability, conductivity, or unique photophysical characteristics.

Agrochemicals: Beyond general pesticides, the specific structure could be leveraged to design highly targeted herbicides or insecticides with novel modes of action, potentially helping to overcome existing resistance issues in agriculture.

Q & A

Q. Key Considerations :

  • Temperature control during nitration prevents over-oxidation.
  • Use deuterated solvents (e.g., DMSO-d₆) for NMR to enhance resolution .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • 1^1H NMR : Aromatic protons appear as distinct doublets (δ 7.8–8.2 ppm) due to electron-withdrawing nitro and chloro groups. Integration ratios confirm substituent positions .
  • FT-IR : Peaks at ~1520 cm1^{-1} (N=O asymmetric stretch) and ~1350 cm1^{-1} (N=O symmetric stretch) confirm nitro groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]+^+ at m/z 173.0 (theoretical 172.568) and isotopic patterns for Cl .
  • XRD : Resolves crystal packing influenced by Cl and NO₂ intermolecular interactions .

Methodological Tip : Compare data with deuterated analogs (e.g., 4-Nitroaniline-2,3,5,6-d₄) to assign overlapping signals .

Advanced: How do electronic effects of chlorine and nitro groups influence the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • Electron-Withdrawing Effects : The nitro group meta to the amine deactivates the ring, reducing electrophilicity at the para position. Chlorine (ortho and para to nitro) further enhances deactivation, directing substitution to less hindered positions .
  • Mechanistic Studies :
    • Use Hammett σ constants to predict reactivity (σNO2_{NO₂} = +1.27; σCl_{Cl} = +0.23).
    • Kinetic studies under varying pH and solvents (e.g., DMSO vs. H₂O) reveal rate-limiting steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.